(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
Description
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C16H16BrN·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Properties
IUPAC Name |
(2-bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14-,16?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUVILSDQSXHG-AYLYHVLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.
Bromination: The phenyl group is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to an amination reaction, where an amine group is introduced using reagents like ammonia or an amine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Sodium azide (NaN3) for azide substitution, potassium cyanide (KCN) for cyanide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C16H16BrN·HCl
- Molecular Weight : 335.67 g/mol
- IUPAC Name : (2-bromophenyl)((1R,2S)-2-phenylcyclopropyl)methanamine hydrochloride
- CAS Number : 2241123-13-5
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations and reactions, making it useful in developing new synthetic methodologies.
Biology
Research has focused on the biological activity of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride, particularly its interaction with serotonin receptors:
- 5-HT2C Receptor Interaction : The compound acts as a selective agonist at the 5-HT2C receptor, influencing signaling pathways associated with mood regulation and psychotic disorders.
Medicine
The potential therapeutic applications are notable:
- Antipsychotic Activity : Studies indicate that this compound may reduce symptoms associated with psychotic disorders by modulating neurotransmitter activity.
Antipsychotic Activity
Research has demonstrated that (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride can significantly reduce hyperactivity induced by amphetamines in preclinical models, suggesting its potential use in treating psychotic disorders.
Selectivity for 5-HT2C Receptor
The compound exhibits high selectivity for the 5-HT2C receptor over other serotonin receptors. This selectivity is crucial for minimizing side effects commonly associated with broader serotonergic drugs.
Case Studies
- Functional Selectivity Study (2017) : This study explored N-substituted derivatives of related compounds and their agonistic effects on the 5-HT2C receptor. Results indicated that certain derivatives could effectively activate the receptor while minimizing β-arrestin recruitment, suggesting a safer profile for treating mood disorders.
- Pharmacological Characterization Study : Another investigation characterized the pharmacological effects of related cyclopropane derivatives, demonstrating their ability to influence serotonin signaling pathways while maintaining a favorable safety profile.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
- (2-Fluorophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
- (2-Iodophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
Uniqueness
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing its biological activity and selectivity compared to its chloro, fluoro, and iodo analogs.
Biological Activity
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride is a chiral amine compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique cyclopropyl structure, which is known to influence its interaction with various biological targets. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN·HCl |
| Molecular Weight | 335.67 g/mol |
| IUPAC Name | (2-bromophenyl)((1R,2S)-2-phenylcyclopropyl)methanamine hydrochloride |
| InChI Key | YFMUVILSDQSXHG-AYLYHVLCSA-N |
The biological activity of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research has indicated that compounds within this class can act as selective agonists at these receptors, influencing various signaling pathways. Notably, a study highlighted the functional selectivity of N-substituted derivatives at the 5-HT2C receptor, demonstrating their potential in modulating antipsychotic effects without significant side effects related to β-arrestin recruitment .
Biological Activity and Therapeutic Potential
- Antipsychotic Activity : The compound has been studied for its potential antipsychotic properties. In preclinical models, it exhibited significant activity in reducing amphetamine-induced hyperactivity, suggesting a possible therapeutic application in managing psychotic disorders .
- Selectivity for 5-HT2C Receptor : The compound displays a high degree of selectivity for the 5-HT2C receptor over other serotonin receptors. This selectivity is crucial for minimizing undesirable side effects commonly associated with non-selective serotonergic drugs.
- Impact on Biochemical Pathways : The interaction with the 5-HT2C receptor influences downstream signaling pathways, including Gq-mediated signaling, which may contribute to its therapeutic effects .
Case Studies
Several studies have explored the biological activity of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine:
- Study on Functional Selectivity : A research article published in 2017 investigated a series of N-substituted (2-phenylcyclopropyl)methylamines and their agonistic effects on the 5-HT2C receptor. The findings revealed that certain derivatives exhibited potent agonistic activity with minimal β-arrestin recruitment, indicating their potential as safer alternatives for treating mood disorders .
- Pharmacological Characterization : Another study characterized the pharmacological profile of related cyclopropane derivatives. It was found that these compounds could effectively modulate serotonin signaling pathways while maintaining a favorable safety profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving stereochemical control in the preparation of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride?
- Methodological Answer : Stereochemical integrity can be maintained using chiral auxiliaries or asymmetric catalysis. For cyclopropane ring formation, consider strain-promoted [2+1] cycloaddition under controlled conditions. Post-synthetic purification via chiral HPLC or crystallization with enantiopure resolving agents ensures stereochemical fidelity .
- Key Parameters : Reaction temperature (-20°C to 25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% chiral ligands).
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : - and -NMR to verify cyclopropane ring geometry (e.g., vicinal coupling constants = 5–8 Hz for trans-cyclopropyl protons) and bromophenyl substitution patterns .
- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) paired with high-resolution mass spectrometry (HRMS) for molecular ion validation.
- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment .
Q. What are the critical stability considerations for storing (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at -20°C. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways, such as hydrolysis of the cyclopropane ring or amine oxidation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the enantiomeric excess (ee) in the synthesis of this compound?
- Methodological Answer : Use a fractional factorial design to screen variables (e.g., catalyst type, solvent, temperature). Response surface methodology (RSM) can model interactions between parameters like ligand stereoelectronic effects and reaction time. For example, a Central Composite Design (CCD) with 3–5 center points identifies optimal conditions for ee >98% .
- Case Study : In flow-chemistry setups, residence time and mixing efficiency significantly impact ee due to precise control over exothermic cyclopropanation steps .
Q. What strategies resolve contradictions in NMR data for cyclopropane ring conformation?
- Methodological Answer : Discrepancies between calculated (DFT) and observed NMR shifts may arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) from -50°C to 50°C can detect conformational equilibria. NOESY/ROESY correlations clarify spatial proximity of protons (e.g., cyclopropyl vs. bromophenyl groups) .
Q. How can computational models predict biological target interactions, and what experimental validations are required?
- Methodological Answer :
- Docking/MD Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serotonin receptors (5-HT). Focus on cyclopropane-induced steric effects and bromophenyl π-stacking interactions.
- Validation : Pair computational results with in vitro radioligand displacement assays (e.g., measurements) and functional cAMP assays to confirm predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
